Cas no 1284077-79-7 ((2-bromophenyl)-(4-butylphenyl)methanol)
(2-bromophenyl)-(4-butylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Bromophenyl)(4-butylphenyl)methanol
- 2-Bromo-4'-n-butylbenzhydrol
- (2-bromophenyl)-(4-butylphenyl)methanol
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- MDL: MFCD12964375
- Inchi: 1S/C17H19BrO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12,17,19H,2-3,6H2,1H3
- InChI Key: YPZMVIMKVSWDPI-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(C1C=CC(=CC=1)CCCC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 248
- XLogP3: 5.3
- Topological Polar Surface Area: 20.2
(2-bromophenyl)-(4-butylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429054-1 g |
2-Bromo-4'-n-butylbenzhydrol |
1284077-79-7 | 1g |
€482.30 | 2022-03-24 | ||
| abcr | AB429054-5 g |
2-Bromo-4'-n-butylbenzhydrol |
1284077-79-7 | 5g |
€1,123.50 | 2022-03-24 | ||
| abcr | AB429054-1g |
2-Bromo-4'-n-butylbenzhydrol; . |
1284077-79-7 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB429054-5g |
2-Bromo-4'-n-butylbenzhydrol |
1284077-79-7 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512361-1g |
(2-Bromophenyl)(4-butylphenyl)methanol |
1284077-79-7 | 97% | 1g |
¥3031.0 | 2023-04-03 | |
| Fluorochem | 397712-1g |
2-Bromo-4'-n-butylbenzhydrol |
1284077-79-7 | 97.0% | 1g |
£570.00 | 2023-04-20 | |
| Fluorochem | 397712-5g |
2-Bromo-4'-n-butylbenzhydrol |
1284077-79-7 | 97.0% | 5g |
£1,377.00 | 2023-04-20 | |
| Fluorochem | 397712-25g |
2-Bromo-4'-n-butylbenzhydrol |
1284077-79-7 | 97.0% | 25g |
£3,205.00 | 2023-04-20 | |
| Ambeed | A842024-1g |
(2-Bromophenyl)(4-butylphenyl)methanol |
1284077-79-7 | 97% | 1g |
$441.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655589-1g |
(2-Bromophenyl)(4-butylphenyl)methanol |
1284077-79-7 | 98% | 1g |
¥5493.00 | 2024-08-09 |
(2-bromophenyl)-(4-butylphenyl)methanol Suppliers
(2-bromophenyl)-(4-butylphenyl)methanol Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on (2-bromophenyl)-(4-butylphenyl)methanol
The Comprehensive Overview of (2-Bromophenyl)-(4-Butylphenyl)Methanol (CAS No. 1284077-79-7)
The compound (2-bromophenyl)-(4-butylphenyl)methanol, identified by the CAS number 1284077-79-7, is a significant organic compound with a diverse range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique structure, which combines a bromophenyl group with a butylphenyl group, connected through a methanol functional group. The combination of these groups imparts distinctive chemical and physical properties to the compound, making it valuable for various research and industrial purposes.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2-bromophenyl)-(4-butylphenyl)methanol. Researchers have explored various methodologies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also improve the purity of the compound, which is critical for its application in sensitive areas such as drug development and material science.
The structural features of (2-bromophenyl)-(4-butylphenyl)methanol make it an ideal candidate for exploring its potential in medicinal chemistry. The bromine atom in the 2-position of the phenyl ring introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. Similarly, the butyl group in the 4-position of the other phenyl ring contributes to hydrophobicity, potentially enhancing membrane permeability—a crucial factor in drug delivery systems.
Recent studies have highlighted the role of (2-bromophenyl)-(4-butylphenyl)methanol in biochemistry and molecular biology. For instance, researchers have investigated its ability to act as a chiral auxiliary in asymmetric synthesis, demonstrating its potential in enantioselective reactions. Additionally, its use as a building block for constructing complex molecules has been reported in several high-impact journals, underscoring its importance in modern organic synthesis.
In terms of applications, (2-bromophenyl)-(4-butylphenyl)methanol has shown promise in materials science. Its unique combination of functional groups makes it suitable for polymerization reactions, leading to the development of novel polymeric materials with tailored properties. Furthermore, its role as a precursor in the synthesis of advanced materials for electronics and optoelectronics has been explored extensively.
The environmental impact and sustainability aspects of using (2-bromophenyl)-(4-butylphenyl)methanol have also come under scrutiny. Recent research has focused on developing eco-friendly synthesis routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote green chemistry practices and sustainable development within the chemical industry.
In conclusion, (2-bromophenyl)-(4-butylphenyl)methanol (CAS No. 1284077-79-7) stands out as a versatile compound with immense potential across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and applications, positions it as a key player in both academic research and industrial innovation. As research continues to unfold, this compound is expected to contribute significantly to the development of new drugs, materials, and technologies.
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